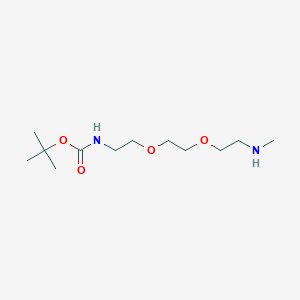

BocNH-PEG2-CH2CH2NHMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14-6-8-17-10-9-16-7-5-13-4/h13H,5-10H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNJYYUCKRLBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate

Executive Summary

tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate (CAS: 880359-74-0) is a high-purity heterobifunctional linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .

Distinguished by its secondary amine (N-methyl) functionality and Boc-protected primary amine terminus, this compound enables orthogonal conjugation strategies. The polyethylene glycol (PEG) backbone provides essential hydrophilicity, improving the solubility profile of hydrophobic warheads or E3 ligase ligands, while the N-methyl group eliminates hydrogen bond donation at the amide linkage post-conjugation, often enhancing membrane permeability and metabolic stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate |

| Common Synonyms | Boc-N-amido-PEG3-methylamine; N-Boc-N'-methyl-2,2'-(ethylenedioxy)bis(ethylamine) |

| CAS Number | 880359-74-0 |

| Molecular Formula | C₁₂H₂₆N₂O₄ |

| Molecular Weight | 262.35 g/mol |

| SMILES | CNCCOCCOCCNC(=O)OC(C)(C)C |

Physical Properties[2]

-

Physical State: Viscous liquid or low-melting solid (dependent on purity and temperature).

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, DCM, Methanol). Moderately soluble in water.

-

Stability: Stable under normal storage conditions (2-8°C). Hygroscopic; store under inert gas (Argon/Nitrogen).

-

pKa: ~9.5 (Secondary amine), making it protonated at physiological pH but nucleophilic under basic reaction conditions.

Structural Analysis & Synthetic Utility

Structural Architecture

The compound consists of three distinct functional domains:

-

Boc-Protective Group: Acid-labile protection for the primary amine, allowing controlled, sequential conjugation.

-

PEG-2 Backbone: Two internal ether linkages (three ethylene units total) provide a flexible, hydrophilic spacer (~10-12 Å length) that reduces steric clash between conjugated ligands.

-

N-Methyl Secondary Amine: The reactive center for initial conjugation. Unlike primary amines, the secondary amine forms tertiary amides or tertiary amines upon reaction, preventing potential side reactions like cyclization or over-alkylation.

Visualization of Chemical Structure

Figure 1: Functional domain segregation of the linker molecule.

Experimental Protocols

Usage in PROTAC Synthesis

The following workflow describes the standard "Amine-First" approach, where the secondary amine is conjugated to an electrophilic ligand (e.g., Cereblon ligand functionalized with an alkyl halide or NHS ester) before Boc deprotection.

Step 1: Conjugation of the Secondary Amine

Reagents: Ligand-NHS Ester (1.0 eq), Linker (1.1 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Dissolve the Ligand-NHS ester in anhydrous DMF (0.1 M concentration).

-

Add tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate (1.1 equivalents).

-

Add DIPEA (N,N-Diisopropylethylamine) dropwise.

-

Stir at Room Temperature (RT) for 2–4 hours under N₂ atmosphere.

-

Monitoring: Monitor by LC-MS for the disappearance of the NHS ester and formation of the product mass [M+H]⁺.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Boc Deprotection

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

-

Dissolve the intermediate from Step 1 in DCM (0.1 M).

-

Add TFA (20% v/v final concentration).

-

Stir at RT for 1 hour.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt is used directly in the next coupling step.

Synthesis Workflow Diagram

Figure 2: Sequential conjugation workflow for PROTAC assembly.

Quality Control & Characterization

To ensure the integrity of the linker before usage, the following analytical parameters should be verified.

| Method | Expected Signals (CDCl₃, 400 MHz) |

| ¹H NMR | δ 1.44 (s, 9H): Boc-methyl groups.δ 2.45 (s, 3H): N-Methyl group (singlet, distinct).δ 3.31 (m, 2H): CH₂ adjacent to carbamate.δ 3.55-3.65 (m, 8H): PEG backbone protons.δ 5.0-5.2 (br, 1H): Carbamate NH proton. |

| LC-MS | ESI+: [M+H]⁺ = 263.35; [M+Na]⁺ = 285.34.Fragmentation often shows loss of Boc (-100 Da) to give m/z ~163. |

| TLC | Stains well with Ninhydrin (faint/slow for secondary amine) or Iodine. R_f ~ 0.3-0.5 in 10% MeOH/DCM (varies by plate type). |

Handling & Stability

-

Storage: Store at -20°C for long-term stability. The compound is an oil or low-melting solid and can degrade if exposed to moisture and heat for extended periods.

-

Handling: Wear standard PPE (gloves, goggles). As a secondary amine, it can act as a skin irritant.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for deprotection).

References

-

Sigma-Aldrich. tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate Product Sheet. Retrieved from

-

PubChem. Compound Summary: tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate.[1] National Library of Medicine.[2] Retrieved from (Note: Link directs to related Boc-PEG-amine entries for structural verification).

-

BLD Pharm. Product 880359-74-0 Technical Data. Retrieved from

-

MedChemExpress. PROTAC Linker Design and Chemistry. Retrieved from

Sources

Engineering Targeted Protein Degradation: The Strategic Utility of the Boc-PEG2-Methylamine Linker in PROTAC Discovery

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A PROTAC's in vivo efficacy is heavily dictated by its linker, which governs ternary complex formation, pharmacokinetics, and cell permeability. Among the diverse array of linker topologies, the Boc-PEG2-methylamine (also referred to as Methylamino-PEG2-Boc) stands out as a highly specialized heterobifunctional building block[1]. By combining a short, hydrophilic diethylene glycol (PEG2) spacer with an orthogonally protected primary amine and a reactive secondary methylamine, this linker offers unique thermodynamic and physicochemical advantages. This technical guide explores the causality behind its structural design, its impact on PROTAC conformational plasticity, and validated protocols for its integration into degrader synthesis.

The Chemical Anatomy of Boc-PEG2-Methylamine

The molecular architecture of Boc-PEG2-methylamine (

-

The Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group provides orthogonal reactivity.2[2].

-

The PEG2 Spacer: 3[3]. The specific choice of a PEG2 length (spanning approximately 8–10 Å) is critical. Shorter linkers minimize the entropic penalty incurred when the PROTAC folds to bring the E3 ligase and the Protein of Interest (POI) into close proximity.

-

The Methylamine Terminus: The presence of a secondary amine (

) rather than a primary amine is a profound design choice.4[4].

Mechanistic Advantages: Molecular Chameleonicity via Tertiary Amides

One of the most significant hurdles in PROTAC development is achieving oral bioavailability and cell permeability, given their high molecular weight (often >800 Da) and large polar surface area (PSA).

The incorporation of a methylamine-derived tertiary amide provides a solution through "molecular chameleonicity." Unlike secondary amides, which strongly prefer an extended trans conformation due to steric clashes, tertiary amides possess a much lower energy barrier between cis and trans rotamers.5[5].6[6]. Furthermore, the slight steric bulk of the N-methyl group enhances the metabolic stability of the linker against enzymatic cleavage by cytosolic amidases.

Mechanism of action for a PROTAC, highlighting the linker's role in ternary complex formation.

Quantitative Data: The Impact of PEG Chain Length

The selection of PEG2 over longer variants (PEG4, PEG6) is a calculated compromise between flexibility and pharmacokinetic stability. Table 1 summarizes the comparative properties of short-chain PEG linkers.

Table 1: Comparative Physicochemical Properties of Methylamino-PEG Linkers

| Linker Type | Chain Length (Atoms) | Approx. Distance (Å) | Impact on cLogP | Entropic Penalty (Ternary Complex) | Typical Clearance Rate |

| Methylamino-PEG1 | 4 | ~5 | Minimal reduction | Very Low | Fast |

| Methylamino-PEG2 | 7 | ~8-10 | Moderate reduction | Low | Moderate |

| Methylamino-PEG4 | 13 | ~15-17 | High reduction | High | Slower |

| Methylamino-PEG6 | 19 | ~22-24 | Very High reduction | Very High | Slowest |

Experimental Methodologies: Synthesis and Assembly

As a self-validating system, the following protocols outline the generation of the Boc-PEG2-methylamine linker and its subsequent use in PROTAC assembly. These methods rely on standard peptide coupling chemistries, ensuring high yields and minimal epimerization.

Protocol A: Synthesis of the Boc-PEG2-Methylamine Linker

Objective: Convert diamino-PEG2 into the heterobifunctional Boc-PEG2-methylamine.

-

Mono-Boc Protection: Dissolve diamino-PEG2 (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq). Cool to 0°C.

-

Slowly add a solution of Di-tert-butyl dicarbonate (

, 0.9 eq) in DCM dropwise. Causality: Using a sub-stoichiometric amount of -

Wash with saturated

and brine. Dry over -

Cool the mixture to 0°C and add sodium borohydride (

, 1.5 eq) portion-wise. Stir for 2 hours. -

Quench with water, extract with DCM, dry, and concentrate to yield the final Boc-PEG2-methylamine linker.

Protocol B: PROTAC Assembly Workflow

Objective: Assemble a complete PROTAC using the synthesized linker.

-

First Coupling (Tertiary Amide Formation): Dissolve the E3 ligase ligand (bearing a free carboxylic acid, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes to activate the acid.

-

Add Boc-PEG2-methylamine (1.1 eq). Stir at room temperature for 4-6 hours. Causality: The secondary methylamine reacts to form the tertiary amide. This step is performed first because the secondary amine is less sterically accessible than the primary amine, requiring harsher activation which the Boc group survives. Monitor via LC-MS.

-

Boc Deprotection: Dilute the reaction mixture with ethyl acetate, wash with brine, and concentrate.2[2].

-

Evaporate the solvent under reduced pressure to yield the primary amine TFA salt.

-

Second Coupling (Secondary Amide Formation): Dissolve the POI ligand (bearing a free carboxylic acid, 1.0 eq) in DMF. Activate with HATU/DIPEA as in Step 1.

-

Add the deprotected linker-E3 conjugate. Stir for 4 hours. Purify the final PROTAC via preparative HPLC.

Step-by-step chemical synthesis workflow for PROTAC assembly using Boc-PEG2-methylamine.

Conclusion

The Boc-PEG2-methylamine linker is not merely a passive structural bridge; it is an active participant in the pharmacokinetic and thermodynamic success of a PROTAC. By leveraging the orthogonal reactivity of the Boc group, the minimal entropic penalty of the PEG2 spacer, and the unique conformational plasticity afforded by the methylamine-derived tertiary amide, drug development professionals can rationally design degraders with superior cell permeability and degradation efficiency.

References

-

[1] Methylamino-PEG2-Boc (Methylamino-PEG2-t-butyl ester) | PROTAC Linker. MedChemExpress.

-

[2] A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths (PEG2, PEG3, PEG6) in Drug Development. BenchChem.

-

[3] PEG Methylamine, MeNH-PEG - ADC Linkers. AxisPharm.

-

[5] Solution Conformations Shed Light on PROTAC Cell Permeability. NIH PMC.

-

[6] Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Publications.

-

[4] A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders. ACS Publications.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Heterobifunctional PEG linker Boc-amino PEG2 methylamine

Title: Heterobifunctional PEG Linker Boc-amino PEG2 methylamine: A Technical Guide to Orthogonal Bioconjugation and PROTAC Linkerology Target Audience: Researchers, Scientists, and Drug Development CDMO Professionals

Executive Summary

Boc-amino PEG2 methylamine—standardized chemically as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate and commonly cataloged as Boc-NH-PEG2-amine (CAS 153086-78-3)—is a premier heterobifunctional crosslinker ()[1]. Featuring a hydrophilic diethylene glycol (PEG2) core flanked by a free primary amine and a Boc-protected amine, this molecule is a cornerstone in modern drug discovery. It is particularly vital in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spatial separation and orthogonal reactivity are non-negotiable ()[2].

Physicochemical Profiling & Structural Causality

The utility of Boc-amino PEG2 methylamine stems directly from its structural properties. The PEG2 spacer provides an optimal balance of hydrophilicity and flexibility, preventing the aggregation of hydrophobic warheads while maintaining a low molecular footprint to ensure cellular permeability.

Table 1: Physicochemical Properties and Experimental Causality

| Property | Value | Causality / Experimental Implication |

| Chemical Name | tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | Defines the exact atomic composition and spacing ()[3]. |

| CAS Number | 153086-78-3 | Universal identifier for procurement and spectral validation[3]. |

| Molecular Weight | 248.32 g/mol | Low MW minimizes total PROTAC mass, improving cellular permeability ()[4]. |

| Molecular Formula | C11H24N2O4 | Ensures accurate mass spectrometry tracking (M+H = 249.3)[1]. |

| Spacer Length | ~11-12 Å (Extended) | Optimal distance to overcome steric clashes between POI and E3 ligase. |

| Solubility | DCM, DMF, DMSO, H2O | Enables versatile solution-phase chemistry and enhances final drug solubility. |

Strategic Advantages in Drug Design

In PROTAC linkerology, the linker is not a passive tether; it is a dynamic participant that dictates the "induced proximity" between the Protein of Interest (POI) and the E3 ubiquitin ligase ()[2].

-

Orthogonal Reactivity: The asymmetry of the molecule allows the free amine to be conjugated first (e.g., via amide coupling) without cross-reacting with the Boc-protected terminus.

-

Acid-Labile Deprotection: The tert-butyloxycarbonyl (Boc) group is cleaved strictly under acidic conditions (e.g., TFA). Causality: This is a critical design choice over Fmoc (base-labile) because many E3 ligase ligands, such as thalidomide derivatives (CRBN binders), undergo rapid base-catalyzed hydrolysis and racemization. Acidic deprotection preserves the stereochemical integrity of the warhead.

Orthogonal Bioconjugation Workflow

Workflow of orthogonal bioconjugation using Boc-NH-PEG2-amine for heterobifunctional synthesis.

Self-Validating Experimental Protocols

To ensure high-fidelity bioconjugation, the following protocols are designed as self-validating systems, where physical or spectral feedback confirms the success of each step.

Protocol A: Primary Amine Coupling (Amidation) Objective: Conjugate the free amine of Boc-amino PEG2 methylamine to a carboxylic acid-bearing E3 ligase ligand.

-

Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Causality: HATU rapidly forms an active O7-azabenzotriazole ester, preventing epimerization of the target acid.

-

Coupling: Add 1.1 eq of Boc-amino PEG2 methylamine ()[4] dropwise. Stir for 2 hours under nitrogen.

-

Validation (LC-MS): Monitor the reaction. The mass spectrum must show the disappearance of the starting acid and the appearance of the product mass (M + 248.32 - 18).

-

Workup: Dilute with ethyl acetate and wash with 5% citric acid (to remove DIPEA and unreacted PEG-amine), followed by saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

Protocol B: Boc Deprotection & Secondary Coupling Objective: Remove the Boc group to expose the second amine for POI ligand conjugation.

-

Cleavage: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Add an equal volume of Trifluoroacetic acid (TFA) containing 2.5% Triisopropylsilane (TIPS). Causality: TIPS acts as a carbocation scavenger, preventing the cleaved tert-butyl cation from re-alkylating electron-rich moieties on the ligand.

-

Reaction: Stir at room temperature for 1 hour.

-

Self-Validating Precipitation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Add cold diethyl ether. Validation: The TFA-salt of the newly freed amine will precipitate as a white solid or thick oil. If it remains in solution, the deprotection is incomplete or the ether is too warm.

-

Secondary Coupling: Dissolve the precipitated TFA salt in DMF, neutralize with 3.0 eq of DIPEA, and react with the second ligand (e.g., an NHS-activated ester of the POI binder).

Mechanistic Pathway: PROTAC Ternary Complex Formation

Once synthesized, the heterobifunctional PROTAC utilizes the PEG2 spacer to bridge two proteins. The PEG2 chain is highly hydrated in physiological conditions, which minimizes non-specific protein binding and allows the PROTAC to adopt a conformation that facilitates the ubiquitination of the target protein ()[2].

Mechanistic pathway of PROTAC-mediated targeted protein degradation via a PEG2 linker.

References

-

tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate . PubChem, National Center for Biotechnology Information. Available at:[Link]

-

Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs . EBioMedicine (2018). Available at:[Link]

Sources

- 1. Boc-1-amino-3,6-dioxa-8-octanediamine | 153086-78-3 [chemicalbook.com]

- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs [pubmed.ncbi.nlm.nih.gov]

- 3. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

Secondary Amine PEG Linkers: A Physicochemical Strategy for PROTAC Optimization

This technical guide details the design, synthesis, and application of Secondary Amine PEG Linkers in Targeted Protein Degradation (TPD). It is structured for drug discovery professionals, focusing on the physicochemical advantages of amine-based conjugation over traditional amide couplings.

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties (solubility, permeability), metabolic stability, and ternary complex cooperativity.[1][][3][4] While amide bonds are the industry standard for conjugation due to synthetic ease, they are neutral and often contribute to poor aqueous solubility.

Secondary amine PEG linkers represent a strategic alternative. By introducing a basic nitrogen center at the conjugation site or within the linker chain, researchers can modulate the pKa, enhance aqueous solubility through protonation, and alter the vector of the degradation complex. This guide explores the "Amine Advantage," detailing when to deploy this chemistry and how to execute it with high fidelity.

Part 1: The Physicochemical Case for Secondary Amines

The Solubility-Permeability Trade-off

PROTACs notoriously suffer from the "beyond Rule of 5" (bRo5) problem—high molecular weight and lipophilicity leading to poor solubility.

-

Amide Linkers: Neutral. They do not assist in solubilization. If the warhead and E3 ligand are lipophilic, the resulting PROTAC often precipitates in assay media.

-

Secondary Amine Linkers: Basic (pKa ~8–10). At physiological pH (7.4), a significant fraction exists in the protonated (cationic) state. This charge dramatically improves aqueous solubility.

The "Lysosomotropic" Effect

Secondary amines can influence subcellular distribution. Basic amines can become trapped in acidic organelles (lysosomes, pH ~4.5) via protonation. While excessive trapping is detrimental, controlled basicity can prevent rapid efflux, potentially increasing intracellular residence time compared to neutral amide analogs.

Synthetic Versatility

Unlike amides, which are "dead ends" chemically, secondary amines retain nucleophilicity. They serve as:

-

Branching Points: For trivalent PROTACs.

-

Late-Stage Functionalization Handles: Can be alkylated to tertiary amines to fine-tune pKa or add fluorophores.

Part 2: Strategic Decision Matrix

Use the following decision tree to determine if a secondary amine linker is appropriate for your degrader campaign.

Figure 1: Decision matrix for selecting secondary amine vs. amide linker chemistry based on physicochemical constraints.

Part 3: Synthetic Protocols

The most robust method to install a secondary amine PEG linker is Reductive Amination . This reaction is mild, tolerates many functional groups, and avoids the harsh reagents often needed for amide coupling (e.g., SOCl2, HATU with scavenging).

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Conjugate an amine-containing E3 ligand (e.g., Pomalidomide-NH2) with a PEG-Aldehyde linker.

Materials:

-

Amine Component: Ligand-NH2 (1.0 equiv)[5]

-

Aldehyde Component: CHO-PEG-Linker-Warhead (1.0–1.2 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM/MeOH (1:1 mixture)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5–3.0 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve the Amine Component and Aldehyde Component in dry DCE (0.1 M concentration).

-

Expert Insight: If the amine is a salt (e.g., HCl), add DIPEA (1.0 equiv) to free-base it.

-

Add AcOH (1–2 drops) if the reaction is sluggish.

-

Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS for the formation of the Imine (M-H2O).

-

-

Reduction:

-

Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Why STAB? It is milder than NaBH4 and selectively reduces imines in the presence of aldehydes, preventing side reactions.

-

Stir at RT for 2–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3.

-

Extract with DCM (3x).

-

Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Critical: Secondary amines can streak on silica. Use 1–5% Triethylamine (TEA) or NH3 in the eluent (e.g., DCM/MeOH + 1% NH4OH) to sharpen peaks.

-

Protocol B: N-Alkylation (Alternative)

Objective: Displacement of a halide (or mesylate) by a primary amine.

-

Note: This method is prone to over-alkylation (forming tertiary amines/quaternary salts). Use strictly controlled stoichiometry or a large excess of the amine if it is the cheap component.

Workflow:

-

Dissolve Ligand-NH2 (1.0 equiv) in DMF.[5]

-

Add Base (K2CO3 or Cs2CO3, 2.0 equiv).

-

Add Linker-Bromide (0.9 equiv) dropwise at 0°C.

-

Monitor closely to stop before dialkylation occurs.

Part 4: Comparative Data & Analysis

The following table summarizes the impact of linker chemistry on a theoretical BRD4-degrading PROTAC (VHL-based).

| Feature | Amide Linker (Standard) | Secondary Amine Linker | Tertiary Amine (Methylated) |

| Linkage Structure | -CONH- | -CH2-NH-CH2- | -CH2-N(Me)-CH2- |

| Basicity (pKa) | Neutral | Basic (~8.5–9.5) | Basic (~7.5–8.5) |

| LogD (pH 7.4) | High (Lipophilic) | Lower (More Hydrophilic) | Medium |

| Solubility | Low | High | Medium-High |

| H-Bond Donors | 1 | 1 (Cationic) | 0 |

| Metabolic Risk | Low (Peptidase/Amidase) | Medium (N-dealkylation) | Medium (N-dealkylation) |

| Synthetic Route | Peptide Coupling | Reductive Amination | Reductive Amination + Methylation |

Visualization of the Synthetic Pathway

Figure 2: Reductive amination workflow for generating secondary amine PEG linkers.

Part 5: Troubleshooting & Optimization

"The reaction stalled at the imine."

-

Cause: Steric hindrance or electron-poor amine.

-

Fix: Switch to a stronger dehydrating condition (molecular sieves 4Å) or heat to 40°C before adding the reducing agent.

"I see over-alkylation (Tertiary Amine)."

-

Cause: In reductive amination, this is rare unless formaldehyde is present. In direct alkylation, it is common.[6]

-

Fix: Ensure your aldehyde is pure. If using alkylation, switch to reductive amination.

"My PROTAC is too polar/permeability is low."

-

Cause: The secondary amine is fully protonated and cannot cross the membrane.

-

Fix: "Mask" the amine by converting it to a tertiary amine (reductive methylation with formaldehyde) or acylating it (converting back to an amide, though this loses the solubility benefit). Alternatively, shorten the PEG chain to compensate for the polarity of the amine.

References

-

Design of Secondary Amine Linkers (Piperazine/Morpholine)

- Khan, S. et al. "A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity." Nature Medicine, 2019.

-

Trifunctional Amine Linkers

- Mourer, M. et al. "Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms." Organic & Biomolecular Chemistry, 2020.

-

Physicochemical Impact of Linker Amines

- Goran, B. et al.

-

General PROTAC Linker Strategies

- Troup, R. I. et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.

Sources

Technical Guide: Solubility and Handling of BocNH-PEG2-CH2CH2NHMe

[1]

Executive Summary

BocNH-PEG2-CH2CH2NHMe (N-Boc-N'-methyl-PEG2-amine) is a heterobifunctional linker widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its structure combines a lipophilic tert-butyloxycarbonyl (Boc) protecting group with a hydrophilic polyethylene glycol (PEG) spacer and a basic secondary amine.

-

DMSO Solubility: Excellent (>100 mg/mL). Recommended for stock solutions.[1][2]

-

Water Solubility: Moderate to Good, but pH-dependent. The molecule is amphiphilic.[3] High pH (>8) reduces solubility due to deprotonation of the amine; low pH (<4) risks Boc deprotection.

-

Critical Handling: The secondary amine is nucleophilic and sensitive to oxidation. The Boc group is acid-labile.[4][5] Anhydrous handling is required for long-term stability.

Physicochemical Analysis & Solubility Logic

To master the handling of this linker, one must understand the competition between its functional groups.

Structural Deconstruction

The molecule this compound consists of three distinct domains:

-

The Hydrophobic Tail (Boc-NH-): The tert-butyl group is highly lipophilic. In short PEG chains (like PEG2), this group exerts a significant "drag" on aqueous solubility, promoting aggregation in purely aqueous solvents.

-

The Hydrophilic Bridge (-PEG2-): The diethylene glycol unit provides hydrogen bond acceptors, enhancing solubility in polar solvents (water, DMSO, DMF).

-

The Polar Head (-CH2CH2NHMe): The secondary methylamine is the key solubility toggle.

-

Protonated State (

): At neutral or slightly acidic pH (pH 5–7), the amine accepts a proton, becoming ionic and highly water-soluble. -

Neutral State (

): At basic pH (pH > 9), the amine is neutral. The molecule becomes dominated by the lipophilic Boc group, increasing the risk of precipitation.

-

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Max Conc. (Est.)[2] | Primary Utility | Caveats |

| DMSO | Excellent | >100 mg/mL | Stock Preparation | Must be anhydrous to prevent hydrolysis. |

| DMF | Excellent | >100 mg/mL | Reaction Solvent | Difficult to remove; potential amine formylation (rare). |

| Water (pH 7) | Good | ~10–20 mg/mL | Biological Assays | Slow kinetics; requires pre-dissolution in DMSO. |

| PBS (pH 7.4) | Moderate | ~5–10 mg/mL | Biological Assays | Salt effects may reduce solubility (salting out). |

| Ethanol | Good | >50 mg/mL | Processing | Useful for evaporation/transfer. |

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solution (DMSO)

Objective: Create a stable 50 mM or 100 mM stock solution for long-term storage.

Reagents:

-

This compound (Solid/Oil)

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves)

Workflow:

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the Boc group over time [1].

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Calculation:

-

-

Dissolution: Vortex gently for 30 seconds. If the linker is a viscous oil, ensure it fully dissolves off the glass walls. Sonication is rarely needed but safe for <1 min if required.

-

Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Sandwich" Method)

Objective: Introduce the linker into aqueous buffer without precipitation.

Mechanism: Direct addition of the hydrophobic Boc-linker to water can form micelles or aggregates. The "Sandwich" method uses an intermediate polarity transition.

Workflow:

-

Prepare Buffer: Ensure your aqueous buffer (PBS, HEPES) is at pH 7.0–7.5.

-

Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into a co-solvent like PEG300 or Ethanol. This creates a "soft landing" for the molecule.

-

Final Dilution: Add the DMSO (or co-solvent mix) dropwise into the vortexing aqueous buffer.

-

Target: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 10% for chemical conjugation.

-

-

Visual Check: The solution should remain clear. If turbidity appears, the concentration exceeds the critical micelle concentration (CMC) or solubility limit. Sonicate briefly.

Stability & Degradation Pathways[1][5][7]

The stability of this compound is governed by two competing risks: Acidolysis (Boc loss) and Oxidation (Amine degradation).

Stability Diagram (Graphviz)

Figure 1: Degradation pathways. Acid exposure leads to Boc cleavage (Red). Oxidative impurities in solvents attack the secondary amine (Yellow). CO2 absorption forms carbamates (Grey).

Critical Handling Notes

-

Boc Stability: The Boc group is generally stable in basic and neutral conditions (pH 7–12) and resists nucleophilic attack [2]. It is rapidly cleaved by strong acids (TFA, HCl in dioxane).

-

Amine Reactivity: The secondary methylamine is a nucleophile. In DMSO, avoid using "aged" solvent which may contain methyl sulfide or other alkylating impurities.

-

Hygroscopicity: PEG chains attract water. Wet DMSO will accelerate Boc hydrolysis over months of storage.

Application in PROTAC Synthesis

When using this linker to conjugate an E3 ligase ligand (e.g., Pomalidomide-COOH) to a Target Protein ligand:

-

Stoichiometry: Use a slight excess (1.1 – 1.2 eq) of the linker if reacting the amine end first.

-

Base Selection: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) to ensure the methylamine is deprotonated and reactive (

) for amide coupling. -

Coupling Reagents: HATU or PyBOP are preferred. Carbodiimides (EDC/DCC) may be too slow for secondary amines.

Synthesis Workflow Diagram

Figure 2: Typical workflow for incorporating this compound into a PROTAC scaffold.

References

-

BenchChem Technical Support. (2025).[3][4][6][7] Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from

- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Boc Stability).

-

BroadPharm. Boc-N-amido-PEG linkers: Physicochemical Properties. Retrieved from

-

MedChemExpress (MCE). NH2-PEG2-CH2-Boc Solubility Data. Retrieved from

-

Sigma-Aldrich. Product Specification: t-Boc-N-amido-PEG2-CH2CO2H. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

Commercial Sourcing and Application Validation of High-Purity BocNH-PEG2-CH2CH2NHMe in Bioconjugation

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) and targeted drug delivery (e.g., Antibody-Drug Conjugates or ADCs), the selection of bifunctional linkers dictates the physicochemical properties and synthetic viability of the final therapeutic molecule[1]. BocNH-PEG2-CH2CH2NHMe (CAS: 880359-74-0) has emerged as a critical building block in these workflows. As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide details the mechanistic rationale for utilizing this specific linker, evaluates commercial sources for high-purity procurement, and provides a self-validating, step-by-step experimental protocol for orthogonal bioconjugation.

Chemical Architecture and Mechanistic Rationale

The structural anatomy of this compound—formally known as tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate—is deliberately engineered for complex multi-step syntheses[2]. Its molecular formula is C12H26N2O4, with a monoisotopic mass of 262.19 Da[3].

The causality behind its structural components is as follows:

-

Secondary Amine (N-Methyl Terminus): Unlike primary amines, the sterically hindered N-methylamine provides a unique reactivity profile. It prevents over-alkylation during reductive aminations and modulates the pKa of the resulting conjugate. In PROTAC synthesis, this specific spatial and electronic vector is often required to optimally orient E3 ligase ligands (e.g., VHL or Cereblon binders)[1].

-

PEG2 Spacer: The diethylene glycol core balances the need for aqueous solubility (critical for hydrophobic payloads) with a defined, flexible spatial distance necessary to facilitate ternary complex formation (Target Protein–PROTAC–E3 Ligase) without inducing steric clashes[1].

-

Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) group ensures absolute chemoselectivity. It allows the secondary amine to be coupled first, followed by orthogonal deprotection under acidic conditions (TFA) that leave base-labile or reduction-labile moieties intact[2].

Commercial Sourcing and Quality Metrics

In bioconjugation, linker purity is non-negotiable. Impurities such as des-methyl variants, unreacted PEG precursors, or truncated chains can lead to miscoupled sequences that are nearly impossible to separate via preparative HPLC later in the synthesis. Sourcing must prioritize vendors offering ≥95% purity[2][4].

Below is a consolidated table of validated commercial sources for CAS 880359-74-0, summarizing their quantitative quality metrics and storage requirements.

| Supplier | Stated Purity | Storage Conditions | Physical Form | Ref. |

| Sigma-Aldrich (Merck) | 95% - 97% | 2-8°C, Sealed in dry, Dark | Liquid / Low-melting solid | [2],[5] |

| BLD Pharmatech | 95% | 2-8°C, Sealed in dry, Dark | Liquid | [4] |

| MedChemExpress (MCE) | High Purity | Room Temp (Shipping) | Liquid | [1] |

| abcr GmbH | 95% | Standard | Not Specified |

Note: Due to the hygroscopic nature of PEG derivatives, the reagent must be stored under inert gas (Argon/Nitrogen) at 2-8°C to prevent moisture-induced degradation or Boc-deprotection over time[2].

Self-Validating Bioconjugation Protocol

To ensure scientific integrity and reproducibility, the following protocol describes the coupling of the N-methylamine terminus to a target carboxylic acid (e.g., an E3 ligase ligand), followed by orthogonal Boc deprotection. This is a self-validating system : analytical checkpoints are embedded to confirm causality and prevent the propagation of failed intermediates.

Phase 1: Amide Coupling (Activation & Conjugation)

Causality: The N-methylamine is sterically hindered. Standard carbodiimides (like EDC) often yield poor conversions. We utilize HATU, which forms a highly reactive HOAt ester capable of overcoming this steric barrier. DIPEA is selected as a non-nucleophilic base to maintain the basic environment without competing for the activated ester.

-

Preparation: Dissolve the target carboxylic acid (1.0 eq, typically 0.1 mmol) in anhydrous DMF (1.0 mL) under an Argon atmosphere.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

-

Conjugation: Add this compound (1.1 eq) dropwise. The slight excess ensures complete consumption of the valuable target ligand.

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

Phase 2: In-Process Validation

Causality: Before proceeding to deprotection, we must verify the mass shift to avoid deprotecting unreacted starting materials, which would complicate purification.

-

Sampling: Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water.

-

LC-MS Analysis: Run a rapid gradient (e.g., 5-95% MeCN over 3 mins). Look for the disappearance of the starting carboxylic acid mass and the appearance of the desired product mass (

).

Phase 3: Orthogonal Deprotection

Causality: The Boc group is acid-labile. A 20% TFA solution in DCM provides the optimal balance of rapid deprotection kinetics while minimizing the risk of ether cleavage in the PEG chain.

-

Workup: Evaporate the DMF from Phase 1 under reduced pressure, or extract into EtOAc and wash with brine to remove DMF and HATU byproducts. Dry over

and concentrate. -

Deprotection: Dissolve the crude intermediate in anhydrous DCM (2.0 mL). Add Trifluoroacetic Acid (TFA, 0.5 mL) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 1 hour.

Phase 4: Final Validation

-

Concentration: Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, which can inhibit downstream couplings.

-

Confirmation: Perform LC-MS and

-NMR. The LC-MS should show a mass shift of -100 Da (loss of Boc). In NMR, the sharp singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) must be completely absent.

Workflow Visualization

Figure 1: Self-validating bioconjugation workflow utilizing this compound.

References

-

"PubChemLite - this compound (C12H26N2O4)", Université du Luxembourg, 3

-

"tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate - Sigma-Aldrich", Sigma-Aldrich, 2

-

"880359-74-0|tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate - BLDpharm", BLD Pharmatech, 4

-

"tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate (97% Purity)", Sigma-Aldrich, 5

-

"this compound | PROTAC Linker | MedChemExpress", MedChemExpress, 1

-

"abcr GmbH (Page 336) @ ChemBuyersGuide.com, Inc.", ChemBuyersGuide,

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate | 880359-74-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C12H26N2O4) [pubchemlite.lcsb.uni.lu]

- 4. 880359-74-0|tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate | 880359-74-0 [sigmaaldrich.com]

The Strategic Role of N-Methylated PEG Linkers in Advanced Medicinal Chemistry: Overcoming bRo5 Permeability and Stability Challenges

Introduction: Navigating Beyond-Rule-of-5 (bRo5) Chemical Space

As the pharmaceutical industry shifts focus toward "undruggable" targets, modalities such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and macrocyclic peptides have dominated the pipeline. These molecules typically reside in the beyond-Rule-of-5 (bRo5) chemical space, characterized by high molecular weights and high polar surface areas.

Polyethylene glycol (PEG) linkers are the foundational architecture for these bioconjugates. They provide essential spatial separation between pharmacophores, enhance aqueous solubility, and optimize pharmacokinetic profiles by reducing renal clearance[1]. However, the native amide bonds typically used to conjugate PEG linkers to warheads or E3 ligase ligands introduce solvent-exposed hydrogen bond donors (HBDs). In bRo5 molecules, excessive HBDs severely penalize passive membrane permeability. To solve this, medicinal chemists have turned to N-methylation —a strategic structural modification that profoundly alters the thermodynamic and conformational landscape of the linker.

Mechanistic Rationale: Thermodynamics and the "Magic Methyl" Effect

The addition of a single methyl group to a linker amide nitrogen—often termed the "magic methyl" effect—can dramatically rescue a stalled drug program by fine-tuning its physicochemical properties[2]. The causality behind this improvement is rooted in thermodynamics and conformational dynamics:

-

Reduction of Desolvation Penalty: To passively diffuse across a lipid bilayer, a molecule must shed its aqueous hydration shell. Each solvent-exposed HBD increases the enthalpic cost of this desolvation. N-methylation directly masks an HBD, lowering the Topological Polar Surface Area (TPSA) and reducing the energy barrier for membrane entry[3].

-

Chameleonic Conformational Shifting: N-methylation alters the cis/trans rotameric equilibrium of the amide bond. This steric bulk can force the linker to adopt folded conformations that promote Intramolecular Hydrogen Bonding (IMHB). As a result, the molecule acts as a "molecular chameleon"—adopting an open, soluble conformation in aqueous environments, and a closed, lipophilic conformation to traverse lipid membranes[4].

Thermodynamic model of chameleonic conformational shifts during membrane permeation.

Impact on PROTACs and Targeted Protein Degraders

In PROTAC development, the linker is not merely a passive spacer; it actively participates in the thermodynamics of the ternary complex (Protein of Interest – PROTAC – E3 Ligase)[5].

Von Hippel-Lindau (VHL)-recruiting PROTACs notoriously suffer from poor cell permeability due to the highly polar nature of the VHL ligand. Studies utilizing NMR solution ensembles in nonpolar solvents (mimicking the lipid membrane) have demonstrated that N-methylation of the linker attachment points facilitates the shielding of polar surface areas[6]. By restricting the linker's flexibility, N-methylation can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon ternary complex formation while simultaneously boosting passive cell permeability by up to 10-fold[5].

PROTAC ternary complex formation highlighting the central role of the linker.

Quantitative Impact of N-Methylation on Permeability

The following table summarizes the comparative advantages of N-methylation across different bRo5 modalities, demonstrating the inverse relationship between TPSA and permeability.

| Modality | Structural Modification | cLogP | TPSA (Ų) | PAMPA Permeability (10⁻⁶ cm/s) | Primary Benefit |

| VHL PROTAC | Native Amide PEG Linker | ~4.0 | >200 | <0.1 | Baseline |

| VHL PROTAC | N-Methylated PEG Linker | ~4.5 | <180 | >0.5 | 5x Permeability Increase |

| Cyclic Peptide | Native Backbone | ~2.5 | >250 | Poor | Baseline |

| Cyclic Peptide | N-Methylated Backbone | ~3.2 | <200 | High | Enhanced BBB Penetration |

Enhancing Metabolic Stability and Pharmacokinetics

Beyond permeability, N-methylation provides a robust shield against enzymatic degradation. Endogenous proteases and peptidases rapidly cleave standard amide bonds, severely limiting the plasma half-life of peptide-based drugs and ADCs. The steric bulk of the N-methyl group physically blocks the protease active site from accessing the scissile bond.

This principle has been successfully applied in the development of novel N-methylated cyclodepsipeptide prodrugs for targeted cancer therapy, where N-methylation significantly reduced whole-body toxicity and improved in vivo stability[7]. Similarly, N-methylated cyclic peptides designed to block GluA2 endocytosis for ischemic stroke therapy demonstrated superior plasma stability and blood-brain barrier (BBB) penetration compared to their unmethylated counterparts[8].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of N-methylated linkers and the subsequent evaluation of their permeability.

Protocol 1: Synthesis of N-Methylated PEG-Amine Linkers via Eschweiler-Clarke Reaction

Causality & Logic: Direct alkylation of amines with methyl iodide (MeI) is notoriously difficult to control, frequently resulting in over-alkylation and the formation of unusable quaternary ammonium salts. The Eschweiler-Clarke reductive amination is utilized here because it relies on the formation of an imine intermediate with formaldehyde, which is subsequently reduced by formic acid. This mechanism is strictly self-limiting, ensuring the selective and clean formation of the desired tertiary (or secondary) amine.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of the target PEG-amine linker in a round-bottom flask containing a 5-fold molar excess of formic acid (acts as both solvent and reducing agent).

-

Imine Formation: Slowly add a 1.5-fold molar excess of 37% aqueous formaldehyde solution dropwise at 0°C under an inert argon atmosphere.

-

Reduction: Attach a reflux condenser and gradually heat the reaction mixture to 90°C. Stir at reflux for 12 hours. The evolution of CO₂ gas indicates the progression of the reduction phase.

-

Quenching: Cool the mixture to room temperature and carefully quench with 1M NaOH until the pH reaches 10, deprotonating the newly formed amine.

-

Extraction & Purification: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield the pure N-methylated PEG linker.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Logic: Cell-based assays (such as Caco-2) conflate passive diffusion with active cellular transport (e.g., P-glycoprotein efflux). To isolate and precisely quantify the thermodynamic advantage of N-methylation on membrane permeability, PAMPA is utilized. It relies solely on a lipid-infused artificial membrane, providing an unconfounded metric of passive diffusion[3].

Step-by-Step Procedure:

-

Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with 5 μL of a 1% (w/v) lecithin solution in dodecane to form the artificial lipid bilayer.

-

Donor Solution: Dissolve the N-methylated PROTAC/conjugate in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 μM (final DMSO concentration <1%). Add 300 μL of this solution to the donor wells.

-

Acceptor Solution: Add 300 μL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

-

Incubation: Carefully couple the donor and acceptor plates. Incubate the assembly at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.

-

Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

-

Validation: Calculate the effective permeability (

) using the standard PAMPA equation. A

Conclusion

The integration of N-methylated PEG linkers represents a critical advancement in medicinal chemistry, particularly for bRo5 modalities like PROTACs and complex cyclic peptides. By masking hydrogen bond donors, promoting chameleonic conformational shifts, and providing steric shielding against proteolysis, N-methylation elegantly resolves the dual challenges of poor cell permeability and metabolic instability. As targeted therapies continue to grow in size and complexity, mastering linker thermodynamics will remain a cornerstone of successful drug design.

References

Sources

- 1. purepeg.com [purepeg.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: High-Fidelity PROTAC Synthesis via BocNH-PEG2-CH2CH2NHMe

This Application Note is structured as a high-level technical guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker BocNH-PEG2-CH2CH2NHMe .

Abstract & Strategic Utility

This protocol details the synthesis of PROTACs using the This compound linker (tert-butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate). Unlike standard diamine linkers, this reagent features a secondary methyl amine (-NHMe) at one terminus and a Boc-protected primary amine at the other.

Key Advantages of this Linker:

-

N-Methylation Effect: The secondary amine terminus forms a tertiary amide (upon acylation) or tertiary amine (upon alkylation). This removes a hydrogen bond donor (HBD), often improving the cell permeability and pharmacokinetic profile of the final PROTAC [1].

-

Orthogonal Reactivity: The steric differentiation between the free secondary amine and the Boc-protected primary amine allows for a highly controlled, sequential assembly without the need for statistical conjugation.

-

Solubility: The PEG2 spacer maintains aqueous solubility, critical for ternary complex formation.

Chemical Properties & Handling[1]

| Property | Specification |

| Chemical Name | tert-butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate |

| Molecular Formula | C₁₂H₂₆N₂O₄ (approximate, based on structure) |

| Reactive Group A | Secondary Amine (-NHMe) : Nucleophilic, ready for acylation or SNAr. |

| Reactive Group B | Boc-Amine (-NHBoc) : Latent primary amine, acid-labile. |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH. |

| Storage | -20°C, desiccated. Hygroscopic. |

Retrosynthetic Logic & Workflow

The synthesis follows a Convergent Strategy . We prioritize reacting the secondary amine (-NHMe) first.

-

Reasoning: The secondary amine is sterically more hindered than a primary amine. If we deprotected the Boc group first, the resulting primary amine would outcompete the secondary amine during coupling, leading to regioselectivity issues. By reacting the -NHMe first (while the primary amine is Boc-protected), we ensure 100% regiocontrol.

Workflow Visualization

Caption: Sequential assembly ensuring regioselectivity. The secondary amine is coupled first to prevent competition from the primary amine.

Detailed Experimental Protocol

Phase 1: Coupling the Secondary Amine (Linker + Ligand A)

Objective: Conjugate the -NHMe terminus to Ligand A (typically the E3 ligase ligand, e.g., VHL-COOH or Cereblon derivative). Note: Secondary amines react slower than primary amines. High-efficiency coupling agents are required.

Materials:

-

Ligand A (Carboxylic Acid): 1.0 equiv[1]

-

Linker (this compound): 1.1 equiv

-

HATU (Coupling Agent): 1.2 – 1.5 equiv

-

HOAt (Additive - Optional but recommended for secondary amines): 1.2 equiv

-

DIPEA (Base): 3.0 – 4.0 equiv

-

Solvent: Anhydrous DMF or DMAc (concentration ~0.1 M)

Procedure:

-

Activation: In a dried vial, dissolve Ligand A (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

-

Critical Insight: Pre-activation prevents the secondary amine from reacting with HATU directly to form guanidinium byproducts.

-

-

Coupling: Add the Linker (1.1 eq) dissolved in minimal DMF to the reaction mixture.

-

Reaction: Flush with Nitrogen/Argon, seal, and stir at RT.

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Phase 2: Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl group to reveal the primary amine.

Procedure:

-

Dissolve the Intermediate 1 in DCM (approx. 0.05 M).

-

Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% v/v. (e.g., 1:1 DCM:TFA or 4:1 DCM:TFA).

-

Alternative: 4M HCl in Dioxane can be used if acid-sensitive moieties (other than Boc) are present.

-

-

Stir at RT for 30–60 minutes. Monitor by LC-MS (Mass shift: -100 Da).

-

Workup: Evaporate volatiles under reduced pressure (N₂ stream or rotovap). Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

-

Result: The product is now a TFA salt (R-NH3+ -OCOCF3).

-

Phase 3: Final Coupling (Primary Amine + Ligand B)

Objective: Conjugate the newly revealed primary amine to Ligand B (POI Ligand).

Materials:

-

Amine Intermediate (TFA Salt): 1.0 equiv

-

Ligand B (Carboxylic Acid): 1.0 – 1.2 equiv[1]

-

HATU: 1.1 equiv

-

DIPEA: 5.0 – 6.0 equiv (Extra base is needed to neutralize the TFA salt).

Procedure:

-

Dissolve Ligand B in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Activate for 5 mins.

-

Dissolve the Amine Intermediate (TFA salt) in DMF. Add DIPEA (3.0 eq) to this solution to ensure the amine is free-based.

-

Combine the solutions. Stir at RT for 1–3 hours.

-

Note: Primary amines react rapidly.

-

-

Monitor: LC-MS should show the final PROTAC mass.

Purification & Analysis Strategy

Purification (Preparative HPLC)

PROTACs are often lipophilic yet polar.

-

Column: C18 Reverse Phase (e.g., XBridge or SunFire).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Typically 5% B to 95% B over 20 minutes.

Characterization Checklist

| Method | Purpose | Acceptance Criteria |

| LC-MS | Identity Confirmation | [M+H]⁺ or [M+2H]²⁺ within 0.1 Da. |

| 1H NMR | Structural Integrity | Confirm presence of N-Methyl singlet (~2.9-3.1 ppm) and PEG backbone (3.5-3.7 ppm). |

| Purity | Biological Validity | >95% by HPLC area (254 nm). |

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Secondary Amine Coupling)

-

Cause: Steric hindrance of the N-methyl group or poor activation of Ligand A.

-

Solution: Switch coupling reagents to COMU or PyAOP (more reactive than HATU). Alternatively, convert Ligand A to an Acid Chloride (using SOCl₂) before reacting with the linker.

Issue 2: Incomplete Boc Deprotection

-

Cause: Dilute acid or insufficient time.

-

Solution: Ensure TFA is fresh. Increase concentration to 50% TFA/DCM.

Issue 3: "Double" Coupling or Side Reactions

-

Cause: If Ligand A has other nucleophiles (e.g., phenols, anilines), they might compete.

-

Solution: Ensure Ligand A's other functional groups are protected, or rely on the superior nucleophilicity of the secondary amine (usually > aniline).

References

-

Impact of Linker Chemistry on PROTAC Properties: Klein, V. G., et al. "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry 66.14 (2023): 9349-9371.

-

Amide Coupling with Secondary Amines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631.

-

General PROTAC Synthesis Protocols: Nalawansha, D. A., & Crews, C. M.[2] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology 27.8 (2020): 998-1015.

-

PEG Linker Properties: BroadPharm. "PEG Linkers for PROTAC Synthesis."

Sources

Application Notes and Protocols: Facile and Selective Deprotection of BocNH-PEG2-CH2CH2NHMe

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, drug discovery, and materials science.[1] Its popularity is due to its stability across a broad spectrum of chemical conditions and its straightforward removal under mild acidic conditions.[1][2] This application note provides a comprehensive guide to the deprotection of BocNH-PEG2-CH2CH2NHMe, a bifunctional linker containing both a Boc-protected primary amine and a secondary methylamine. Understanding the nuances of Boc deprotection for this specific substrate is critical for researchers developing complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics where this linker is often employed.

This guide will delve into the mechanistic underpinnings of acid-catalyzed Boc removal, provide detailed, field-proven protocols for common deprotection methods, and offer insights into reaction monitoring, work-up procedures, and troubleshooting potential challenges.

The Boc Protecting Group: A Strategic Choice

The Boc group serves to temporarily mask the nucleophilic and basic properties of an amine.[1] The steric hindrance provided by the tert-butyl group effectively shields the nitrogen's lone pair of electrons, preventing it from participating in unwanted side reactions.[1] Its removal is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it an orthogonal protecting group to others like the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group.[3][4]

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][5]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This initial step makes the carbamate a better leaving group.[2][6]

-

Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[2][3][7]

-

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[2][3]

-

Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][6]

This mechanism is visualized in the diagram below:

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Recommended Deprotection Protocols

The choice of deprotection method often depends on the sensitivity of other functional groups within the molecule and the desired final salt form of the amine. Below are two widely used and reliable protocols for the deprotection of this compound.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and common method for Boc deprotection, particularly in peptide synthesis.[2] TFA is highly effective and volatile, which simplifies its removal during work-up.[2]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[2][6]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][8]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

-

For isolation of the free amine, redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Note: If the amine TFA salt is the desired product, the basic work-up (steps 7-9) should be omitted.[2]

Protocol 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often preferred when the substrate contains other acid-sensitive groups, such as tert-butyl esters, as it can offer superior selectivity.[9][10][11]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Methanol (optional, for co-solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Diethyl ether (for precipitation)

Experimental Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the stirred solution at room temperature.

-

Stir the reaction for 30 minutes to 4 hours. The reaction is often complete within 30 minutes for many substrates.[9][10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be triturated with diethyl ether to afford a solid, which can then be collected by filtration and dried under vacuum.

Data Presentation: Comparison of Protocols

| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |

| Acid | Trifluoroacetic Acid | Hydrogen Chloride |

| Solvent | Dichloromethane | 1,4-Dioxane |

| Typical Concentration | 20-50% v/v TFA in DCM | 4M |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 min - 2 hours | 30 min - 4 hours |

| Selectivity | Good | Excellent (spares t-butyl esters)[9][10][11] |

| Work-up | Aqueous basic wash for free amine | Precipitation/trituration for HCl salt |

Experimental Workflow Visualization

The general workflow for Boc deprotection and subsequent analysis is depicted below.

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Considerations

-

Incomplete Deprotection: If TLC or LC-MS analysis shows remaining starting material, the reaction time can be extended, or the concentration of the acid can be increased.[12][13] For sterically hindered amines, longer reaction times or slightly elevated temperatures may be necessary.

-

Side Reactions: The formation of the reactive tert-butyl cation during deprotection can lead to alkylation of nucleophilic residues, particularly in peptide synthesis (e.g., tryptophan or methionine).[6][12] While less of a concern for the specified PEG linker, if other sensitive functional groups are present, the addition of a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture can trap the tert-butyl cation.[6]

-

PEG Solubility: The polyethylene glycol (PEG) portion of the molecule enhances water solubility. This can sometimes complicate the extraction process. If the product is highly water-soluble, back-extraction of the aqueous layers may be necessary to improve recovery. In some cases, using a more polar solvent for extraction, such as ethyl acetate, may be beneficial.

Monitoring the Reaction

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method to monitor the progress of the deprotection.[8] The deprotected amine, being more polar, will have a lower Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin is an effective way to visualize the primary or secondary amine product, which will typically appear as a colored spot.[8][13] For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[8]

Conclusion

The deprotection of this compound is a critical step in the synthesis of various advanced biomolecules. By understanding the underlying mechanism and carefully selecting the appropriate deprotection protocol, researchers can achieve high yields of the desired product. Both TFA in DCM and 4M HCl in dioxane are excellent and reliable methods. The choice between them will primarily be dictated by the presence of other acid-sensitive functional groups within the molecule. Careful monitoring and appropriate work-up procedures are essential for obtaining the deprotected amine in high purity.

References

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

-

PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. [Link]

-

Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

ACS Omega. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

-

ACS Green Chemistry Institute. Lewis Acids. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

-

International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimizing E3 Ligase Ligand Attachment via Methylamine Linker

Abstract

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is governed not only by the affinity of its warheads but by the cooperativity of the ternary complex (POI-Linker-E3). A critical, often failure-prone junction in PROTAC design is the attachment of the linker to the E3 ligase ligand.[1] This Application Note details the Methylamine Linker Strategy , a high-yield, physicochemically superior approach for functionalizing Cereblon (CRBN) ligands (e.g., Pomalidomide). We provide a rationale for selecting N-methyl secondary amine linkages over primary anilines, a step-by-step synthetic protocol for 4-fluoropomalidomide functionalization, and a biophysical validation workflow to ensure the modification retains E3 binding affinity.

Introduction: The "Exit Vector" Challenge

In the design of heterobifunctional degraders, the "exit vector"—the site and vector by which the linker leaves the E3 ligand—determines the spatial orientation of the ternary complex.

For immunomodulatory imide drugs (IMiDs) targeting Cereblon (e.g., Thalidomide, Pomalidomide), the C4 and C5 positions of the phthalimide ring are the canonical attachment points. Early generation PROTACs often utilized a primary amine linkage (aniline-like). However, this approach presents two limitations:

-

Synthetic Efficiency: Nucleophilic aromatic substitution (

) on 4-fluoropomalidomide with primary amines can be sluggish and prone to bis-substitution (homo-dimerization). -

Physicochemical Properties: Primary aniline linkages can reduce solubility and introduce hydrogen bond donors (HBD) that may negatively impact cell permeability.

The Solution: The Methylamine Linker Strategy involves using an N-methylated diamine linker to form a tertiary amine junction at the C4 position. This modification improves synthetic yields, modulates basicity, and eliminates a solvent-exposed HBD, often enhancing the "drug-likeness" of the final degrader.

Strategic Rationale & Mechanism

The following diagram illustrates the decision matrix for selecting the Methylamine strategy and its downstream impact on Ternary Complex formation.

Figure 1: Decision logic for implementing the Methylamine Linker Strategy in CRBN-based PROTAC design.

Experimental Protocols

Protocol A: Chemical Synthesis of Pomalidomide-Linker via Methylamine Junction

Objective: Synthesize a Pomalidomide-linker intermediate using an N-methyl diamine to create a tertiary amine attachment at the C4 position. Precursor: 4-Fluoro-thalidomide (or 4-Fluoro-pomalidomide). Reagents:

-

4-Fluorothalidomide (1 equiv.)

-

N-Boc-N-methyl-1,6-hexanediamine (1.2 equiv.) [The "Methylamine" Linker]

-

DIPEA (N,N-Diisopropylethylamine) (3 equiv.)

-

DMSO (Dimethyl sulfoxide) (anhydrous)

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve 4-Fluorothalidomide (263 mg, 1.0 mmol) in anhydrous DMSO (2.5 mL) in a microwave-safe vial or round-bottom flask.

-

Add N-Boc-N-methyl-1,6-hexanediamine (276 mg, 1.2 mmol). Note: The secondary amine (N-methyl) acts as the nucleophile.

-

Add DIPEA (0.52 mL, 3.0 mmol).

-

-

Nucleophilic Displacement (

):-

Thermal Method: Heat the mixture to 90°C for 12–16 hours.

-

Microwave Method (Preferred): Heat at 100°C for 1 hour.

-

Why: Secondary amines are often more nucleophilic than primary amines in this context, driving the reaction to completion faster and reducing side products compared to primary amine linkers [1].

-

-

Work-up:

-

Cool the reaction to room temperature.[2]

-

Dilute slowly with water (25 mL) while stirring. A precipitate should form.

-

Extract with Ethyl Acetate (3 x 20 mL) if oil forms; otherwise, filter the solid.

-

Wash the organic layer with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO2, 0–10% MeOH in DCM).

-

Yield Expectation: 60–80% (typically higher than primary amine analogs).

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM (2 mL).

-

Add TFA (Trifluoroacetic acid) (0.5 mL) and stir at Room Temp for 2 hours.

-

Concentrate to yield the TFA salt of the Pomalidomide-Methylamine-Linker-NH2 .

-

Protocol B: Biophysical Validation (Fluorescence Polarization)